![molecular formula C17H18N4O5S B2489841 3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2034298-58-1](/img/structure/B2489841.png)

3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

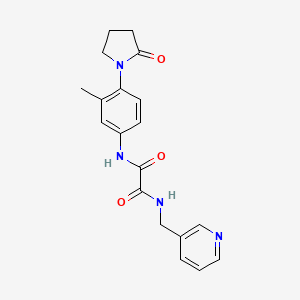

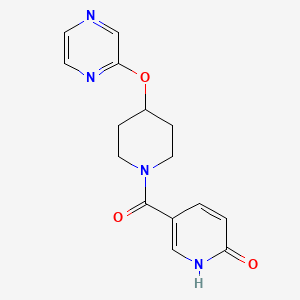

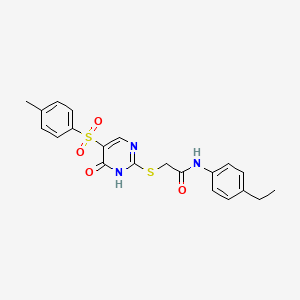

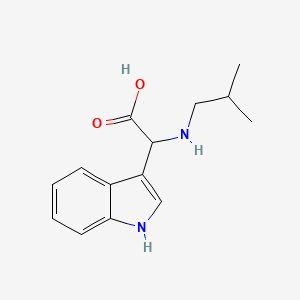

Description

Synthesis Analysis

The synthesis of related complex molecules often involves multi-step reactions, including the use of benzotriazole, dimethoxytetrahydrofuran, and phenylglycinol to create novel chiral pyrrolidine synthons. These compounds are then further reacted with various reagents such as organosilicon, organophosphorus, organozinc, and Grignard reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines, showcasing the compound's complex synthetic pathway and versatility (Katritzky et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined by X-ray crystallography, providing detailed insights into their 3D conformation. For example, related compounds have been analyzed to confirm their crystal structure, elucidating the spatial arrangement and confirming theoretical predictions about molecular geometry (Katritzky et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be diverse, including cycloaddition reactions, substitutions, and transformations leading to the creation of a wide array of derivatives with different chemical properties. Such versatility underpins the compound's utility in synthesizing various chemical entities for further application in non-medical contexts (Gao & Lam, 2008).

Scientific Research Applications

Antitumor and Antibacterial Agents

Compounds related to 3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one have been synthesized for their potent antitumor and antibacterial properties. These compounds show higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

Polysubstituted Pyrroles Synthesis

Research has also explored the synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, involving compounds with similar functional groups. This process is significant for creating complex molecules with potential applications in drug development and materials science (Miura et al., 2013).

Photosensitive Poly(benzoxazole) Precursors

A new photosensitive poly(benzoxazole) (PBO) precursor, featuring components related to the query compound, has been developed for use in photolithography and electronics. This precursor demonstrates sensitivity and contrast suitable for fine patterning, showcasing the compound's utility in advanced material applications (Ebara et al., 2002).

COX-2 Inhibitors and Anticancer Activity

Cyanopyrimidine hybrids, sharing a structural resemblance with the compound , have been designed and synthesized as COX-2 inhibitors. These compounds exhibit potent activity and demonstrate significant anticancer activity across various cell lines, highlighting their therapeutic potential (Al-Ghulikah et al., 2022).

Polarographic Studies

Polarographic studies on alkyl imidazolyl sulfoxides and sulfides, which are chemically related to the query compound, have provided insights into their electrochemical properties. This research is crucial for understanding the reactivity and potential applications of these compounds in electrochemical sensors and devices (Johansson & Wendsjö, 1983).

Mechanism of Action

Mode of action

The mode of action would depend on the specific targets of the compound. Generally, such compounds might interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The ADME properties would depend on various factors including the compound’s chemical structure, stereochemistry, and functional groups. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .

properties

IUPAC Name |

3-methyl-5-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O5S/c1-11-18-7-5-16(19-11)25-12-6-8-21(10-12)27(23,24)13-3-4-15-14(9-13)20(2)17(22)26-15/h3-5,7,9,12H,6,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCXLGQYUBGPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![1-Cyclobutyl-3-methyl-3-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2489778.png)

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)